2-(cyclohexyloxy)-5-fluoroaniline hydrochloride
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Overview
Description
2-(cyclohexyloxy)-5-fluoroaniline hydrochloride is an organic compound that features a cyclohexyloxy group attached to a fluorinated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride typically involves the following steps:
Nucleophilic Substitution: The starting material, 5-fluoroaniline, undergoes a nucleophilic substitution reaction with cyclohexyl chloride in the presence of a base such as sodium hydroxide to form 2-(cyclohexyloxy)-5-fluoroaniline.
Hydrochloride Formation: The free base form of 2-(cyclohexyloxy)-5-fluoroaniline is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexyloxy)-5-fluoroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom can be replaced by other substituents using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(cyclohexyloxy)-5-fluoroaniline hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can bind to its target, modulating the activity of enzymes or receptors involved in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclohexyloxy)-4-fluoroaniline hydrochloride
- 2-(cyclohexyloxy)-5-chloroaniline hydrochloride
- 2-(cyclohexyloxy)-5-bromoaniline hydrochloride
Uniqueness
2-(cyclohexyloxy)-5-fluoroaniline hydrochloride is unique due to the presence of both the cyclohexyloxy and fluorine substituents, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-cyclohexyloxy-5-fluoroaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10;/h6-8,10H,1-5,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFREYFJRNUGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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